molecular formula C21H25ClN2O3S B11227723 1-[(4-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-3-carboxamide

Cat. No.: B11227723
M. Wt: 421.0 g/mol
InChI Key: FZWYWCHOJDPURF-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methanesulfonyl group, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride to form 4-chlorophenyl methanesulfonyl chloride. This intermediate is then reacted with piperidine-3-carboxamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl methanesulfonyl chloride
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a chlorophenyl and methanesulfonyl group makes it particularly versatile in various applications .

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(2,4-dimethylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-15-5-10-20(16(2)12-15)23-21(25)18-4-3-11-24(13-18)28(26,27)14-17-6-8-19(22)9-7-17/h5-10,12,18H,3-4,11,13-14H2,1-2H3,(H,23,25)

InChI Key

FZWYWCHOJDPURF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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